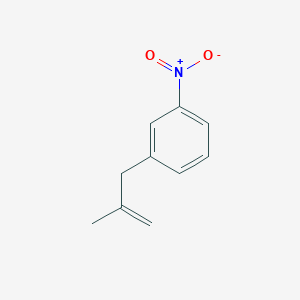
3-Ethyl-3-(trifluoromethyl)undec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-(trifluoromethyl)undec-1-ene is an organic compound characterized by the presence of a trifluoromethyl group attached to an undec-1-ene backbone. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(trifluoromethyl)undec-1-ene can be achieved through various methods, including the use of trifluoromethylation reactions. One common approach involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a source of the trifluoromethyl group. This reagent can be used in combination with photoredox catalysis to introduce the trifluoromethyl group into the undec-1-ene backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-(trifluoromethyl)undec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield alcohols or ketones, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
3-Ethyl-3-(trifluoromethyl)undec-1-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-(trifluoromethyl)undec-1-ene involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-(trifluoromethyl)undec-1-ene: Similar structure but with a methyl group instead of an ethyl group.
3-Methyl-3-(trifluoromethyl)undec-1-ene: Another similar compound with a trifluoromethyl group attached to an undec-1-ene backbone.
Uniqueness
3-Ethyl-3-(trifluoromethyl)undec-1-ene is unique due to the presence of the ethyl group, which can influence its chemical and physical properties compared to similar compounds with different substituents.
Propiedades
Número CAS |
821799-49-9 |
|---|---|
Fórmula molecular |
C14H25F3 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
3-ethyl-3-(trifluoromethyl)undec-1-ene |
InChI |
InChI=1S/C14H25F3/c1-4-7-8-9-10-11-12-13(5-2,6-3)14(15,16)17/h5H,2,4,6-12H2,1,3H3 |
Clave InChI |
YCNSPNCDQSUZHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CC)(C=C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



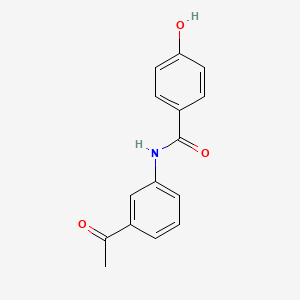
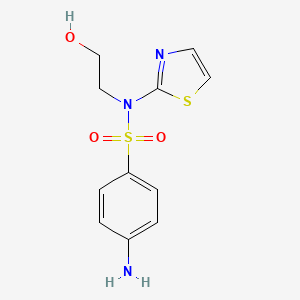
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)

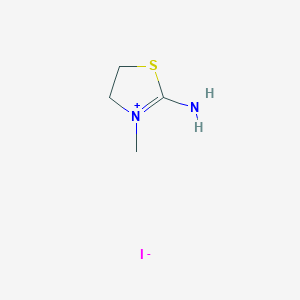

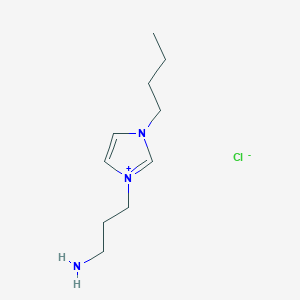
![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
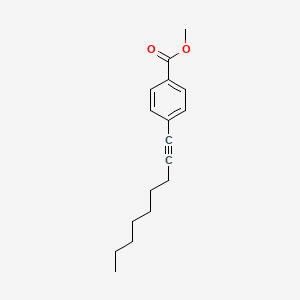
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)

